2,5-dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine
Description
2,5-Dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. The presence of the trimethoxyphenyl group in this compound enhances its potential for pharmacological and industrial applications due to its electron-rich aromatic ring.
Properties
IUPAC Name |
2,5-dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-8-16-10(2)13(17-9)11-6-7-12(18-3)15(20-5)14(11)19-4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBPUFFYKZJLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=C(C(=C(C=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine can be achieved through several methods. One common approach involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2,5-dimethylpyrazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,5-Dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group enhances its binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. For example, it can inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties. Additionally, it may interact with other cellular targets such as heat shock proteins and thioredoxin reductase, contributing to its diverse biological activities.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative without the trimethoxyphenyl group.
3,4,5-Trimethoxyphenylpyrazine: A compound with a similar trimethoxyphenyl group but different substitution pattern on the pyrazine ring.
2,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)pyrazine: A closely related compound with a different substitution pattern on the trimethoxyphenyl group.
Uniqueness: 2,5-Dimethyl-3-(2,3,4-trimethoxyphenyl)pyrazine is unique due to the specific arrangement of the trimethoxyphenyl group, which enhances its electron-donating properties and potential for diverse biological activities. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
